molecular formula C26H22N2O5 B11534713 2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11534713
M. Wt: 442.5 g/mol
InChI Key: CETRNPAQZPQUDJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with a unique structure that includes a nitrobenzodioxole moiety and a tetrahydrobenzo[a]phenanthridinone core

Preparation Methods

The synthesis of 2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves multiple steps. The synthetic route typically starts with the preparation of the nitrobenzodioxole intermediate, which is then coupled with other reagents to form the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents.

Scientific Research Applications

2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and tetrahydrobenzo[a]phenanthridinone analogs. What sets 2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one apart is its unique combination of functional groups, which provides it with distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C26H22N2O5/c1-26(2)11-17-23-15-6-4-3-5-14(15)7-8-18(23)27-25(24(17)20(29)12-26)16-9-21-22(33-13-32-21)10-19(16)28(30)31/h3-10,25,27H,11-13H2,1-2H3

InChI Key

CETRNPAQZPQUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC6=C(C=C5[N+](=O)[O-])OCO6)C(=O)C1)C

Origin of Product

United States

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